molecular formula C25H20ClNO4S B11648168 (5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione

(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B11648168
M. Wt: 465.9 g/mol
InChI Key: PNLLEDSXQOKVNQ-UCQKPKSFSA-N
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Description

The compound (5Z)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE is a synthetic organic molecule that belongs to the thiazolidinedione class. This class of compounds is known for its diverse applications in medicinal chemistry, particularly in the treatment of metabolic disorders. The unique structure of this compound, featuring a thiazolidine-2,4-dione core with various substituents, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE typically involves a multi-step process. One common method includes the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with 4-chlorobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with thiazolidine-2,4-dione under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by employing continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures (50-70°C) in the presence of acidic or basic catalysts.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinediones, and substituted aromatic derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5Z)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for metabolic disorders, such as diabetes, due to its structural similarity to other thiazolidinediones.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. By binding to these receptors, the compound can influence gene expression and metabolic processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used in the treatment of diabetes.

    Pioglitazone: A thiazolidinedione with similar therapeutic applications.

    Troglitazone: An older thiazolidinedione that was withdrawn from the market due to safety concerns.

Uniqueness

(5Z)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE: stands out due to its unique substituents, which confer distinct chemical and biological properties. The presence of the benzyloxy and methoxy groups, along with the chlorophenyl moiety, enhances its potential interactions with molecular targets and may lead to improved efficacy and safety profiles compared to other thiazolidinediones.

Properties

Molecular Formula

C25H20ClNO4S

Molecular Weight

465.9 g/mol

IUPAC Name

(5Z)-3-[(4-chlorophenyl)methyl]-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C25H20ClNO4S/c1-30-22-13-19(9-12-21(22)31-16-18-5-3-2-4-6-18)14-23-24(28)27(25(29)32-23)15-17-7-10-20(26)11-8-17/h2-14H,15-16H2,1H3/b23-14-

InChI Key

PNLLEDSXQOKVNQ-UCQKPKSFSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)OCC4=CC=CC=C4

Origin of Product

United States

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